molecular formula C10H10OS B8532722 2-Ethyl 6-hydroxybenzo[b]thiophene

2-Ethyl 6-hydroxybenzo[b]thiophene

Cat. No. B8532722
M. Wt: 178.25 g/mol
InChI Key: LFRFVBLYYIOVFP-UHFFFAOYSA-N
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Patent
US07045528B2

Procedure details

This material was prepared from 6-methoxybenzo[b]thiophene 1a (2.63 g, 16 mmole) by treatment with n-BuLi and ethyl iodide (7.80 g, 50 mmole) in a manner as previously described for example 1b to give a white solid (2.78 g, 90%). 1H NMR (DMSO-d6) δ 7.58 (1H, d, J=8.7 Hz), 7.44 (1H, d, J=2.3 Hz), 7.02 (1H, s), 6.92 (1H, dd, J=2.3, 8.7 Hz), 2.84 (2H, q, J=7.5 Hz), 1.27 (3H, t, J=7.5 Hz).
Quantity
2.63 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7.8 g
Type
reactant
Reaction Step One
Name
Yield
90%

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:4]=[CH:5][C:6]2[CH:10]=[CH:9][S:8][C:7]=2[CH:11]=1.[Li][CH2:13][CH2:14]CC.C(I)C>>[CH2:13]([C:9]1[S:8][C:7]2[CH:11]=[C:3]([OH:2])[CH:4]=[CH:5][C:6]=2[CH:10]=1)[CH3:14]

Inputs

Step One
Name
Quantity
2.63 g
Type
reactant
Smiles
COC=1C=CC2=C(SC=C2)C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
7.8 g
Type
reactant
Smiles
C(C)I

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)C1=CC2=C(S1)C=C(C=C2)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.78 g
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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